B1576127 Maculatin 2.1

Maculatin 2.1

Cat. No.: B1576127
Attention: For research use only. Not for human or veterinary use.
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Description

Maculatin 2.1 is a synthetic antimicrobial peptide (AMP) originally isolated from the skin glands of Australian tree frogs, such as Litoria genimaculata . This cationic peptide is composed of 18 amino acids (sequence: H-Gly-Phe-Val-Asp-Phe-Leu-Lys-Lys-Val-Ala-Gly-Thr-Ile-Ala-Asn-Val-Val-Thr-OH) with a molecular weight of 1878.2 Da . As a member of the broader class of AMPs, this compound is characterized by its potential to adopt an amphipathic α-helical structure, a feature common to many membrane-active peptides that allows it to interact with and disrupt microbial membranes . Its primary research value lies in its antibacterial activity and its use as a model compound for studying the mechanism of action of AMPs, particularly how they perforate bacterial membranes to cause cell death . Researchers utilize this compound to investigate novel alternatives to conventional antibiotics, especially in the fight against drug-resistant bacterial infections, given that AMPs generally minimize the formation of resistant strains . Studies on related peptides, such as Maculatin 1.1, have demonstrated a pore-forming mechanism against pathogens like Staphylococcus aureus , and recent research continues to employ Maculatin peptides to probe subtle changes in complex bacterial membranes, such as those of mycobacteria . This makes this compound a valuable tool for microbiologists and biochemists exploring membrane biophysics, innate immunity, and the development of new antimicrobial agents. This product is provided for research purposes and is not intended for diagnostic or therapeutic use.

Properties

bioactivity

Gram+ & Gram-, Cancer cells

sequence

GFVDFLKKVAGTIANVVT

Origin of Product

United States

Biosynthetic Pathways and Origin of Maculatin 2.1

General Principles of Ribosomal and Non-Ribosomal Peptide Biosynthesis in Natural Products

Natural products, including antimicrobial peptides, are synthesized through two primary pathways: ribosomal and non-ribosomal peptide synthesis.

Ribosomal Peptide Synthesis (RPS): In this pathway, the peptide is synthesized on the ribosome from an mRNA template, similar to the synthesis of most proteins. researchgate.netrsc.org The initial product is a precursor protein, which typically consists of a signal peptide, a pro-region, and the core peptide sequence that will become the final active molecule. rsc.orgresearchgate.net This precursor then undergoes a series of post-translational modifications (PTMs), which are crucial for its final structure and function. rsc.orgadelaide.edu.au These modifications can include cleavage of the signal and pro-regions, amidation of the C-terminus, and the formation of disulfide bonds. researchgate.netadelaide.edu.au Ribosomally synthesized peptides are generally linear and are composed of the 20 standard proteinogenic amino acids. nih.gov

Non-Ribosomal Peptide Synthesis (NRPS): This pathway is independent of the ribosome and mRNA. Instead, it utilizes large, multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs). mdpi.comuzh.ch Each module within the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. rsc.orguzh.ch A key feature of NRPS is its ability to incorporate non-proteinogenic amino acids, as well as to modify the peptide backbone through cyclization, epimerization, and N-methylation, leading to a vast diversity of chemical structures. mdpi.comuzh.ch

FeatureRibosomal Peptide Synthesis (RPS)Non-Ribosomal Peptide Synthesis (NRPS)
Template mRNANRPS enzyme complex
Machinery RibosomeNon-ribosomal peptide synthetases (NRPSs)
Building Blocks Primarily 20 proteinogenic amino acidsProteinogenic and non-proteinogenic amino acids
Initial Product Precursor protein (prepropeptide)Direct synthesis of the peptide
Modifications Post-translational modifications (PTMs)Modifications occur during synthesis
Structure Typically linearCan be linear, cyclic, or branched

Identification of Precursor Proteins and Post-Translational Modifications

The biosynthesis of maculatin peptides, including Maculatin 2.1, follows the ribosomal pathway. Molecular cloning studies have identified the cDNA encoding the precursor proteins for several maculatin and related caerin peptides. researchgate.net These precursors share a common architecture, consisting of a highly conserved N-terminal signal peptide region, followed by a spacer or pro-region, and finally the C-terminal sequence of the mature peptide. researchgate.net

Following ribosomal synthesis, the precursor protein undergoes several crucial post-translational modifications: researchgate.netadelaide.edu.au

Proteolytic Cleavage: The signal peptide is cleaved off, directing the precursor to the secretory pathway. Further proteolytic processing removes the spacer region to release the mature peptide.

C-terminal Amidation: A common modification in amphibian antimicrobial peptides, the C-terminal carboxyl group is often amidated. researchgate.net This is thought to enhance the peptide's stability and biological activity.

Comparative Analysis of Biosynthetic Routes within the Maculatin Family

The maculatin family consists of several members, including Maculatin 1.1, 1.2, 2.1, and 3.1. tcdb.org While all are synthesized via a ribosomal pathway, variations in their precursor protein sequences and subsequent post-translational modifications can lead to differences in their final structure and activity. For instance, Maculatin 1.1 is a 21-amino acid peptide, while other members may have different lengths. nih.gov

A comparison with the closely related caerin family of peptides, also found in Litoria species, reveals a high degree of conservation in the signal and spacer regions of their precursor proteins. researchgate.net This suggests a common evolutionary origin and a shared biosynthetic machinery. The primary differences between these peptide families lie in the C-terminal region of the precursor, which encodes the mature peptide sequence. This "hypervariable" region is where the diversity of these antimicrobial peptides is generated.

Ecological and Evolutionary Context of this compound Expression in Litoria Species

The expression of this compound and other antimicrobial peptides in the skin of Litoria frogs is a key adaptation to their environment. imrpress.com As amphibians with permeable skin, they are particularly vulnerable to microbial infections. researchgate.net The skin secretions, containing a cocktail of peptides like this compound, provide a chemical defense shield.

The composition of this peptide arsenal (B13267) can vary depending on several factors, including the frog's life stage and environmental conditions. researchgate.netoup.com For example, the full complement of adult-type skin peptides may not be present until after metamorphosis. oup.com The diversity of peptides within a single species and across different Litoria species is thought to be driven by an evolutionary arms race with pathogens. imrpress.com This rapid diversification of the peptide-encoding regions of the genes allows the frogs to adapt to new and evolving microbial threats. The study of these peptides and their biosynthetic pathways provides valuable insights into the evolution of innate immunity.

Synthetic Methodologies for Maculatin 2.1 and Its Analogues

Chemical Synthesis Approaches for Maculatin 2.1 Production

The chemical synthesis of this compound, an 18-amino acid peptide, is primarily achieved through solid-phase peptide synthesis (SPPS). acs.org This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support, simplifying the purification process by allowing for the removal of excess reagents and byproducts by filtration. acs.orgmdpi.com

The most common strategy for the SPPS of this compound is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. ucl.ac.uk In this method, the N-terminus of the growing peptide chain is temporarily protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups like tert-butyl (tBu). ucl.ac.ukchempep.com

Optimization of Fmoc-SPPS for this compound:

The efficiency and purity of the synthesized this compound are influenced by several factors that can be optimized: azom.comomizzur.com

Resin Choice: The selection of the solid support is critical. Polystyrene-based resins are common, but polyethylene (B3416737) glycol (PEG)-modified resins can improve swelling properties in various solvents, enhancing the accessibility of reactive sites. ucl.ac.uk

Coupling Reagents: The formation of the peptide bond is facilitated by activating the carboxyl group of the incoming amino acid. A variety of coupling reagents, often aminium-derived, are used to promote rapid and efficient bond formation while minimizing side reactions like racemization. ucl.ac.uk

Solvent Selection: The choice of solvent is crucial as it affects the swelling of the peptide-resin and the kinetics of the coupling reaction. chempep.com Dimethylformamide (DMF) is a common solvent in Fmoc-SPPS. uzh.ch

Deprotection Conditions: The repeated removal of the Fmoc group is typically achieved using a solution of piperidine (B6355638) in DMF. chempep.com Careful control of the reaction time and washing steps is necessary to ensure complete deprotection without causing unwanted side reactions. chempep.com

Monitoring: The completeness of both the coupling and deprotection steps is essential for the synthesis of a high-purity final product. Techniques such as the Kaiser test or monitoring the release of the Fmoc chromophore can be used to track reaction progress. chempep.com

A notable development in the SPPS of this compound involves the use of specialized linkers. For instance, a novel silyl-based alkyne-modifying (SAM1) linker has been successfully employed in the manual Fmoc-based SPPS of a this compound derivative. acs.orgresearchgate.net This linker facilitates the synthesis of C-terminally modified peptides. acs.orgresearchgate.net

The synthesis of an 18-amino acid derivative of this compound has been successfully demonstrated using microwave-assisted automated SPPS. acs.org This approach not only increases the speed of synthesis but can also lead to higher purity of the crude peptide product by minimizing side reactions that can occur during prolonged synthesis times. creative-peptides.comresearchgate.net The optimized conditions, including precise control of microwave power and reaction duration, contribute to this improved outcome. creative-peptides.com

Table 1: Comparison of Conventional and Microwave-Assisted SPPS

Feature Conventional SPPS Microwave-Assisted SPPS
Heating Method Ambient temperature or conventional heating Microwave irradiation
Synthesis Time Significantly longer (hours to days) Significantly shorter (minutes to hours) creative-peptides.com
Reaction Efficiency Standard Often enhanced acs.org
Product Purity Variable, can be lower due to side reactions Often higher due to reduced side reactions creative-peptides.comresearchgate.net

| Applicability | Widely used for various peptides | Particularly effective for complex and long peptides creative-peptides.com |

Solid-Phase Peptide Synthesis (SPPS) Techniques and Optimization

Strategy for the Design and Synthesis of this compound Analogues for Academic Investigation

The design and synthesis of this compound analogues are crucial for academic investigations into its mechanism of action, structure-activity relationships, and potential for therapeutic development. Strategies focus on introducing specific chemical modifications to alter properties such as charge, hydrophobicity, and structure. mdpi.com

While site-directed mutagenesis is a technique used to alter the DNA sequence of a gene to produce modified proteins, the analogous process in synthetic peptide chemistry involves the deliberate substitution of one or more amino acids in the sequence during SPPS. neb.comwikipedia.org This allows for the systematic investigation of the role of individual amino acids in the peptide's biological activity.

Common Chemical Modification Strategies:

Amino Acid Substitution: Replacing specific amino acids can probe their importance. For example, substituting the proline residue in the related Maculatin 1.1 with alanine (B10760859) or glycine (B1666218) was shown to reduce its ability to bind to membranes, highlighting the structural importance of the proline-induced kink. nih.gov Similarly, analogues of other antimicrobial peptides, like Citropin 1.1, have been created by replacing lysine (B10760008) residues to study the impact on antibacterial activity. unl.edu

Modifying Net Charge and Hydrophobicity: The balance between cationic charge and hydrophobicity is critical for the activity of many antimicrobial peptides. mdpi.comnih.gov Analogues of this compound can be designed with an altered net charge by substituting neutral amino acids with basic (e.g., lysine, arginine) or acidic residues. mdpi.com Increasing the positive charge can enhance binding to negatively charged bacterial membranes, though an optimal charge often exists beyond which activity may decrease. mdpi.comnih.gov

Incorporation of Non-natural Amino Acids: To enhance stability against proteases or to introduce novel functionalities, non-natural amino acids can be incorporated into the peptide sequence during SPPS. nih.gov

For in-depth structural and mechanistic studies, particularly using nuclear magnetic resonance (NMR) spectroscopy and neutron reflectometry, isotopic labeling of this compound analogues is an invaluable tool. researchgate.net This involves incorporating amino acids containing stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (B1214612) (²H) at specific positions within the peptide sequence during SPPS.

Applications of Isotopic Labeling:

Structural Determination: Isotope-labeled peptides allow for advanced NMR experiments to determine the three-dimensional structure of this compound when bound to model membranes. researchgate.netresearchgate.net For instance, ¹⁵N labeling of Maculatin 1.1 has been used to study its conformation in micelles. researchgate.net

Localization in Membranes: By selectively labeling either the peptide or the lipid components of a model membrane with deuterium, techniques like neutron reflectometry can precisely determine the location and orientation of the peptide within the lipid bilayer. nih.govresearchgate.net This has been demonstrated with deuterium-labeled Maculatin 1.1. nih.gov

Probing Dynamics: Specific isotopic labels, such as deuterium on methyl groups, can be used to study the dynamics of the peptide within the membrane, providing insights into its mechanism of action.

The design of isotopically labeled this compound analogues requires the use of the corresponding Fmoc-protected and isotopically enriched amino acids during the SPPS process. The choice of which residues to label depends on the specific scientific question being addressed.

Table 2: Compound Names Mentioned

Compound Name
This compound
Maculatin 1.1
Citropin 1.1
9-fluorenylmethoxycarbonyl (Fmoc)
tert-butyl (tBu)
Dimethylformamide (DMF)
Piperidine
Alanine
Glycine
Proline
Lysine
Arginine
Carbon-13
Nitrogen-15

Molecular Level Mechanisms of Action and Membrane Interactions

Fundamental Principles of Antimicrobial Peptide-Membrane Interactions

The activity of cationic AMPs like the maculatins is predicated on a two-step process involving initial electrostatic attraction followed by hydrophobic interactions that drive membrane perturbation. acs.org This selectivity for microbial over mammalian cells is often attributed to the higher concentration of anionic lipids in bacterial membranes. oup.com

Electrostatic Interactions with Anionic Membrane Lipids

The initial contact between an AMP and a target bacterial membrane is typically governed by electrostatic forces. oup.com Cationic peptides, carrying a net positive charge from residues like lysine (B10760008) and arginine, are attracted to the negatively charged components of bacterial membranes, such as phosphatidylglycerol (POPG) lipids. oup.comfrontiersin.org While specific studies quantifying the electrostatic binding of Maculatin 2.1 to anionic lipid models have not been published, its primary sequence contains two lysine (K) residues, which would provide a net positive charge and facilitate this initial attraction. oup.com For other peptides in its class, this electrostatic "homing" mechanism is a critical first step that concentrates the peptide at the membrane surface, a prerequisite for subsequent disruptive action. acs.org

Hydrophobic Interactions and Peptide Insertion into Lipid Bilayers

Following electrostatic binding, the peptide's hydrophobic residues interact with the nonpolar lipid acyl chains of the membrane. acs.org This interaction is energetically favorable and drives the insertion of the peptide into the lipid bilayer. acs.org this compound possesses a significant number of hydrophobic residues (e.g., Glycine (B1666218), Phenylalanine, Valine, Leucine, Alanine (B10760859), Isoleucine), which constitute a large portion of its sequence. oup.com This high hydrophobicity suggests that, upon binding, it would readily engage with the membrane's core. The depth and nature of this insertion—whether it remains at the interface or spans the membrane—are key determinants of its ultimate lytic mechanism, though this has not been experimentally determined for this compound. frontiersin.orgconicet.gov.ar

Detailed Investigation of Membrane Permeabilization Mechanisms

Once concentrated at the membrane surface, AMPs disrupt its barrier function through several proposed mechanisms. The specific model an AMP follows can depend on its structure, concentration, and the lipid composition of the target membrane. While studies on Maculatin 1.1 suggest it forms pores frontiersin.orgnih.gov, the specific mechanism for this compound is unconfirmed.

Pore Formation Models (e.g., Toroidal, Barrel-Stave)

Many AMPs are known to permeabilize membranes by forming pores. In the barrel-stave model , peptides insert perpendicularly into the membrane and aggregate to form a pore lined by their hydrophilic faces. nih.gov In the toroidal pore model , the peptides induce the lipid monolayers to bend inward, creating a pore lined by both the peptides and the lipid head groups. frontiersin.orgnih.gov Molecular dynamics simulations of the longer Maculatin 1.1 peptide suggest it can form structurally diverse, transient pores. frontiersin.org Given its shorter length, whether this compound acts via a similar pore-forming mechanism or an alternative pathway is a subject for future investigation.

Membrane Disruption via the Carpet Mechanism

In the carpet model , peptides accumulate on the membrane surface, parallel to the lipid headgroups. nih.gov Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and membrane disintegration without forming discrete pores. nih.gov Shorter peptides are often associated with this mechanism. nih.gov A study comparing peptides of different lengths noted that activity can decrease as peptide length increases beyond an optimal size (e.g., this compound), but did not specify its mechanism. acs.org

Analysis of Peptide Conformational Changes Upon Interaction with Model Membranes

AMPs are typically unstructured in aqueous solution and adopt their characteristic secondary structures, such as an α-helix, upon interacting with a membrane environment. nih.gov This transition is critical for their function. Circular dichroism and NMR spectroscopy are common techniques used to study these conformational changes. For instance, Maculatin 1.1 transitions from a random coil to a predominantly α-helical structure when it encounters lipid vesicles. nih.gov While it is presumed that this compound undergoes a similar conformational change to an amphipathic α-helix, which would be essential for its membrane-disrupting activity, specific spectroscopic studies to confirm and characterize this transition for this compound have not been reported.

Induction of Alpha-Helical Secondary Structure

In an aqueous or buffer solution, Maculatin peptides are typically disordered and lack a defined secondary structure. nih.govfrontiersin.orgresearchgate.net However, upon encountering a membrane environment, particularly the anionic phospholipid bilayers characteristic of bacterial membranes, the peptide undergoes a significant conformational change. nih.govfrontiersin.orghuji.ac.il This interaction induces the formation of an alpha-helical secondary structure. nih.govhuji.ac.ilcore.ac.uk The transition to an alpha-helix is crucial for its function, as this conformation allows the peptide to span the membrane bilayer. nih.gov

Studies using techniques like circular dichroism (CD) spectroscopy have confirmed this structural transition. nih.govfrontiersin.orgresearchgate.net Anionic membranes are particularly effective at inducing a more pronounced alpha-helical structure compared to zwitterionic membranes, which tend to induce a less helical conformation with more turns and disordered regions. huji.ac.il This induced helicity is a key driver for the peptide's insertion into the membrane. huji.ac.il Interestingly, once embedded within the membrane, the headgroup composition (whether zwitterionic or anionic) appears to have little effect on the peptide's structure, suggesting that the lipid tail composition is a more critical factor for its conformation once inserted. frontiersin.org

Table 1: Conformational State of Maculatin in Different Environments

Environment Predominant Secondary Structure Supporting Evidence
Aqueous Buffer Unstructured/Disordered nih.govfrontiersin.orgresearchgate.net CD Spectroscopy researchgate.net
Anionic Micelles/Bicelles Alpha-Helical nih.govfrontiersin.orghuji.ac.il NMR, CD Spectroscopy nih.govresearchgate.nethuji.ac.il
Zwitterionic Micelles Less Alpha-Helical, more turns huji.ac.il CD Spectroscopy huji.ac.il

Role of Specific Amino Acid Residues (e.g., Proline) in Conformation and Activity

The specific sequence of amino acids in Maculatin is critical to its structure and function. A key residue in Maculatin 1.1 is Proline-15. huji.ac.ilmdpi.com Proline is known as a potent alpha-helix breaking amino acid. unina.it In Maculatin, this proline residue induces a distinct kink or "wedge" in the center of the peptide's helical structure. nih.govhuji.ac.il

This structural kink is not a defect; rather, it is a crucial feature that facilitates the peptide's lytic action. mdpi.com It is proposed that this wedge shape created by the proline residue allows the peptide to initially penetrate and then fully insert into the lipid bilayer. nih.gov The importance of this residue is highlighted by studies where it was substituted with other amino acids like alanine or glycine. nih.govmdpi.com These substitutions resulted in a reduced ability of the peptide to bind to membranes and a decrease in its lytic activity against anionic vesicles, demonstrating the proline's essential role in the peptide's antimicrobial mechanism. nih.govmdpi.com

Table 2: Impact of Proline Residue on Maculatin 1.1 Activity

Feature Description Consequence of Proline Substitution
Structural Role Induces a kink or wedge in the alpha-helix. nih.govhuji.ac.il Loss of the defined kink. huji.ac.il
Functional Role Facilitates partial penetration and subsequent insertion into the membrane bilayer. nih.govhuji.ac.il Reduced binding to membranes and decreased lytic activity. nih.govmdpi.com

Investigation of Potential Intracellular Targets beyond Membrane Disruption

While membrane disruption is a primary mechanism of action for many antimicrobial peptides, including Maculatin, there is growing evidence that their activity is not always limited to the cell surface. frontiersin.orgnih.govmdpi.com Some peptides can translocate across the membrane, sometimes without causing complete lysis, and interact with targets inside the cell. frontiersin.orgnih.govnih.gov

For Maculatin 1.1, intriguing findings from whole-cell nuclear magnetic resonance (NMR) studies have suggested such an intracellular role. nih.gov When observing E. coli treated with Maculatin 1.1, researchers found that the peptide affected the dynamics of DNA inside the cell. nih.gov This observation points to a novel mechanism for Maculatin that involves the disruption of an intracellular target, moving beyond simple membrane permeabilization. nih.gov This aligns with broader observations that some antimicrobial peptides can inhibit bacterial growth at concentrations that are not sufficient to cause significant membrane leakage, implying an internal mode of action. frontiersin.org The identification of specific intracellular protein or nucleic acid targets remains an active area of research for many antimicrobial peptides. mdpi.com

Structure Activity Relationship Sar Studies of Maculatin 2.1

Systematic Evaluation of Amino Acid Sequence Modifications on Antimicrobial Potency

The specific sequence of amino acids in Maculatin 2.1 is fundamental to its antimicrobial capabilities. Modifications to this sequence can dramatically alter its effectiveness.

In the broader family of Australian tree frog peptides, to which Maculatins belong, specific patterns are conserved. For example, many possess at least two basic residues, often a Lys7-Lys8 pattern. Replacing one of these basic residues with a neutral amino acid like alanine (B10760859) significantly reduces the peptide's activity, and replacing both can eliminate it entirely. core.ac.uk This highlights the critical role of these specific cationic residues in the peptide's function.

Furthermore, the C-terminal amidation, a common post-translational modification in these peptides, is vital for their observed activity. core.ac.uk This modification removes the negative charge of the C-terminal carboxyl group, increasing the peptide's net positive charge and enhancing its interaction with bacterial membranes.

Table 1: Impact of Amino Acid Modifications on Antimicrobial Activity

Modification Type Example Effect on Activity Reference
Basic Residue Substitution Replacement of Lys7 or Lys8 with Alanine in related peptidesRemarkable reduction in activity core.ac.uk
Terminal Amino Acid Deletion Removal of N-terminal or C-terminal residuesCan hinder antibacterial activity mdpi.com
C-terminal Modification Amidation of the C-terminusVital for observed activity core.ac.uk

Impact of Peptide Length and Net Charge on Biological Activity and Selectivity

Generally, as the length, net charge, and/or hydrophobicity of an antimicrobial peptide increase, so does its ability to disrupt anionic lipid systems, which are characteristic of bacterial membranes. frontiersin.org There is a strong correlation between a peptide's cationic charge and its biological activity; a higher positive charge enhances the initial electrostatic attraction to the negatively charged bacterial surface. mdpi.com However, there is often an optimal charge, beyond which activity may decrease. mdpi.com For Maculatin 1.1, a closely related peptide, increasing its basicity (net positive charge) led to stronger antibacterial and hemolytic activities. nih.gov

Peptide length is also a critical factor. For linear peptides from Australian anurans, an optimal length of sixteen or seventeen residues has been observed for peptides like aurein (B1252700) 2.1 and citropin 1.1. core.ac.uk As the peptide chain length increases, as in the case of this compound (21 residues), or decreases, the activity can diminish compared to these optimally sized peptides. core.ac.uk The length of the peptide must be sufficient to span the lipid bilayer to form stable pores, a common mechanism of action for AMPs. mdpi.com Shorter peptides may disrupt membranes through micellization, while longer ones like Maculatin can form transmembrane pores. mdpi.commdpi.com

The selectivity of AMPs for microbial membranes over mammalian cells is largely attributed to differences in membrane composition. core.ac.uk Bacterial membranes typically have a net negative charge due to the presence of anionic phospholipids, whereas mammalian cell membranes are predominantly composed of neutral zwitterionic phospholipids. core.ac.uknih.gov Increasing the net positive charge of a peptide, for example through C-terminal amidation, is expected to enhance its antimicrobial activity and improve its selectivity for microbial cells. core.ac.uk

Table 2: Influence of Peptide Length and Charge on Maculatin-like Peptides

Parameter Observation Impact Reference
Peptide Length Optimal length for related peptides is 16-17 residues. This compound is longer (21 residues).Activity decreases as length deviates from the optimum. Longer peptides can span membranes to form pores. mdpi.comcore.ac.ukmdpi.com
Net Positive Charge Activity generally increases with positive charge up to an optimal threshold.Enhanced electrostatic attraction to anionic bacterial membranes. mdpi.comfrontiersin.org
C-terminal Amidation Increases net positive charge.Enhances antimicrobial activity and selectivity. core.ac.uk

Influence of Amphipathicity and Hydrophobicity on Membrane Specificity and Disruption

Once electrostatically attracted to the bacterial surface, the second driver of peptide-membrane interaction is the hydrophobic force between the peptide's nonpolar domains and the lipid acyl chains of the membrane. frontiersin.org The amphipathic nature of AMPs is determined by the specific arrangement of hydrophilic amino acids (like glycine (B1666218), histidine, arginine) and hydrophobic residues (like alanine, leucine, isoleucine). mdpi.com This structure allows the peptide to insert into the membrane, with the hydrophobic face interacting with the lipid core and the hydrophilic face potentially interacting with lipid headgroups or forming the interior of a pore. mdpi.comucl.ac.uk

Hydrophobicity plays a critical role in the peptide's ability to partition into the membrane. mdpi.com However, a delicate balance is required. While increased hydrophobicity can enhance antimicrobial activity, excessively hydrophobic peptides may exhibit increased toxicity towards host cells (hemolytic activity) due to non-specific interactions with mammalian cell membranes. mdpi.com

The mode of action of AMPs, whether it be forming barrel-stave pores, toroidal pores, or acting via a "carpet" mechanism, is determined by a combination of factors including amphiphilicity and the lipid composition of the target membrane. frontiersin.orgucl.ac.uk For Maculatin 1.1, the presence of a central proline residue induces a kink in its helical structure, which is thought to provide an optimal amphipathic configuration for its lytic action. mdpi.com

Elucidation of the Role of Secondary and Tertiary Structure on Functionality

The function of this compound is intimately tied to its three-dimensional structure, which it adopts upon interacting with a membrane environment.

In aqueous solution, Maculatin 1.1 is largely disordered or unstructured. frontiersin.orgresearchgate.net However, in the presence of membrane-mimicking environments, such as micelles or lipid bilayers, it folds into a distinct secondary structure, predominantly an α-helix. frontiersin.orgnih.govresearchgate.net This induced folding is a common characteristic of AMPs and is essential for their function. mdpi.com The α-helical conformation arranges the amino acid side chains to create the amphipathic character necessary for membrane disruption. mdpi.com

The diversity and plasticity of secondary structures are key to how AMPs interact with and disrupt various microbial membranes. mdpi.com These structures are not static and can undergo dynamic changes upon contact with the cell membrane, enabling effective interaction with the membrane's hydrophobic regions. mdpi.com For Maculatin 1.1, the α-helix is long enough to span the entire bacterial membrane, supporting a transmembrane pore-forming mechanism. frontiersin.orgmdpi.comresearchgate.net

Conformational Flexibility and its Correlation with Biological Activity

Conformational flexibility, or the ability of a peptide to adopt different shapes, is a key aspect of its biological activity.

The transition from a disordered state in solution to a structured α-helix in a membrane is a prime example of functionally important conformational flexibility. researchgate.net This adaptability allows the peptide to exist in a soluble, inactive state until it encounters its target membrane, whereupon it folds into its active, membrane-disrupting conformation.

Specific residues can introduce flexibility. The presence of a central proline in Maculatin 1.1 creates a "kink" that enhances its lytic activity, suggesting that this specific flexibility is beneficial. mdpi.com Conversely, replacing this proline with more flexible residues like glycine or alanine reduces its lytic action. mdpi.com In other related peptides, the presence of central glycine residues can lead to a region of greater conformational variability or flexibility within the helix, which may influence the peptide's spectrum of activity.

The insertion of non-natural amino acids, such as peptoids, into the Maculatin sequence has been used to study the effects of conformational flexibility. Peptoid residues lack the backbone hydrogen bond donor, increasing local flexibility. core.ac.uk Studies have shown that the structural changes and degree of flexibility depend on where the peptoid is inserted, which in turn is governed by the interaction of the flanking amphipathic helices with the membrane mimetic. core.ac.uk This demonstrates that while a defined structure is necessary for function, a degree of controlled flexibility is also integral to the peptide's mechanism of action. semanticscholar.org

Advanced Biophysical and Computational Characterization Techniques for Maculatin 2.1 Research

Spectroscopic Methodologies for Structural and Dynamic Analysis

Spectroscopic techniques are pivotal in revealing the molecular architecture and conformational changes of Maculatin 2.1 upon interaction with its target membranes. These methods provide insights into the peptide's secondary structure and its dynamic behavior in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution, Solid-State, DNP ssNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides like this compound at an atomic level. NMR can be applied to samples in solution to study the peptide's conformation in a non-membranous environment, or in a membrane-mimetic one. In the presence of micelles, such as those formed by dodecylphosphocholine (B1670865) (DPC), Maculatin 1.1 has been shown to adopt a helical structure with a distinct kink near the Pro15 residue. This kink is believed to be crucial for the peptide's ability to adopt a well-defined amphipathic conformation along its entire length.

Solid-state NMR (ssNMR) is particularly valuable for studying peptides embedded within lipid bilayers, providing information on their orientation and the structural perturbations they induce in the membrane. For Maculatin 1.1, 2H and 31P ssNMR studies have revealed that the peptide has a more significant effect on anionic lipids, which are characteristic of bacterial membranes, compared to zwitterionic lipids found in eukaryotic cells. nih.govnih.gov These studies support a model where Maculatin 1.1 interacts more strongly with and perturbs the headgroup region of anionic membranes. researchgate.net

Dynamic Nuclear Polarization (DNP) enhanced ssNMR is an emerging technique that dramatically boosts the sensitivity of ssNMR experiments, allowing for the study of macromolecules in complex biological environments, such as within whole bacterial cells. This technique has been applied to study Maculatin 1.1, providing insights into its interactions and effects within intact bacteria.

Technique Sample Environment Key Findings for Maculatin 1.1 (as an analogue for this compound)
Solution NMR Dodecylphosphocholine (DPC) micellesAdopts a helical structure with a central kink near Pro15, leading to a well-defined amphipathic conformation.
Solid-State NMR Deuterated DMPC and DMPC/DMPG bilayersInteracts primarily with the bilayer surface in neutral membranes but induces phase separation of anionic lipids in mixed bilayers. researchgate.net Causes greater perturbation to anionic lipids. nih.govnih.gov
DNP ssNMR Intact bacterial cellsEnables the study of peptide-lipid interactions in a native environment, overcoming sensitivity limitations of traditional ssNMR.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for determining the secondary structure of peptides. The technique measures the differential absorption of left- and right-circularly polarized light, which is dependent on the peptide's conformation. In aqueous buffer, Maculatin 1.1 is largely unstructured, exhibiting a random coil conformation. asm.org However, upon interaction with membrane-mimetic environments, such as lipid vesicles or micelles, it undergoes a significant conformational change to a predominantly α-helical structure. asm.orgnih.gov

CD studies on Maculatin 1.1 have shown that the degree of helicity is dependent on the lipid composition of the model membrane. For instance, in the presence of vesicles composed of lipids that mimic bacterial membranes, Maculatin 1.1 can achieve up to 70% α-helical content. asm.org The interaction is stronger with anionic phospholipids, which are abundant in bacterial membranes, leading to a more stable helical structure. frontiersin.org

Environment Observed Secondary Structure of Maculatin 1.1 Approximate α-Helical Content
Aqueous BufferRandom Coil~7% core.ac.uk
Trifluoroethanol (TFE)/Waterα-Helix~59% core.ac.uk
DMPC Vesicles (37°C)α-Helix~73% core.ac.uk
Bacterial Mimetic Vesicles (PG/CL)α-Helix~70% asm.org

Membrane Interaction Studies using Advanced Model Systems

To understand the mechanism of action of this compound, it is crucial to study its interaction with lipid membranes. Advanced model systems that mimic the composition and structure of bacterial and eukaryotic cell membranes are employed for this purpose.

Supported Lipid Bilayers (SLBs) and Giant Unilamellar Vesicles (GUVs)

Supported Lipid Bilayers (SLBs) are planar lipid membranes formed on a solid support, providing a stable platform for studying peptide-membrane interactions using surface-sensitive techniques. Studies on Maculatin 1.1 have utilized SLBs to investigate its binding and disruptive effects on membranes of different compositions. These studies have shown that the peptide interacts more strongly with anionic bilayers, which mimic prokaryotic membranes, leading to significant structural perturbations. researchgate.net

Giant Unilamellar Vesicles (GUVs) are cell-sized liposomes that allow for the direct visualization of membrane dynamics and peptide-induced effects using microscopy techniques. nih.govmdpi.com Confocal fluorescence microscopy studies on GUVs have been instrumental in elucidating the lytic mechanism of maculatin peptides. For Maculatin 1.1, these experiments have shown that the peptide induces the formation of pores in the membrane, allowing for the leakage of encapsulated fluorescent markers. nih.gov This pore-forming mechanism is distinct from the "carpet" mechanism observed for other peptides like citropin and aurein (B1252700), which cause a more general destabilization and rupture of the vesicles. nih.gov

Liposome Leakage Assays and Permeability Studies

Liposome leakage assays are a common method to quantify the membrane-disrupting activity of antimicrobial peptides. These assays typically involve encapsulating a fluorescent dye, such as carboxyfluorescein, within liposomes at a self-quenching concentration. core.ac.uk Upon addition of a membrane-permeabilizing agent like this compound, the dye leaks out, becomes diluted, and its fluorescence increases, providing a measure of membrane damage.

Studies on Maculatin 1.1 have demonstrated its potent ability to induce leakage from liposomes, particularly those with compositions mimicking bacterial membranes (containing anionic lipids). nih.gov The efficiency of leakage is dependent on the peptide-to-lipid ratio. nih.gov Comparative studies have shown that maculatin peptides are more effective at inducing leakage than other frog-derived antimicrobial peptides like aurein and citropin. nih.gov Furthermore, by using fluorescent dextrans of different sizes, it has been estimated that the pores formed by Maculatin 1.1 have a finite size, likely between 1.4 and 4.5 nm in diameter. asm.orgnih.gov

Liposome Composition Peptide Observation Inferred Mechanism
POPCMaculatin 1.150% dye leakage at a specific peptide/lipid ratio. nih.govPore formation
POPC/POPG (1:1)Maculatin 1.1Increased lytic activity compared to POPC alone.Enhanced interaction with anionic membranes leading to pore formation.
E. coli PG/CLMaculatin 1.1Release of 4 kDa dextran (B179266) but limited release of 40 kDa dextran. asm.orgnih.govFormation of pores with a defined size.

Langmuir Monolayers and Surface Pressure Isotherms

The Langmuir-Blodgett technique allows for the formation of a lipid monolayer at the air-water interface, serving as a simplified two-dimensional model of a cell membrane leaflet. By measuring the surface pressure-area (π-A) isotherms, one can study the packing of lipids and the interactions with peptides injected into the subphase. nih.govnih.gov

Studies on Maculatin 1.1 have shown that it can spontaneously adsorb to the air-water interface and penetrate into lipid monolayers. dntb.gov.ua The interaction is significantly stronger with anionic lipid monolayers, such as those made of palmitoyloleoylphosphatidylglycerol (POPG), compared to zwitterionic monolayers like palmitoyloleoylphosphatidylcholine (POPC). dntb.gov.ua This preferential interaction with anionic lipids is a key factor in the selective targeting of bacterial membranes by maculatin peptides. The collapse pressure and molecular area data from these experiments provide insights into the stability and packing of the peptide-lipid films. dntb.gov.ua

Advanced Imaging and Scattering Techniques for Membrane Architecture

The intricate interactions between this compound and lipid membranes necessitate the use of sophisticated biophysical techniques to elucidate the structural rearrangements that lead to membrane disruption. Advanced imaging and scattering methods provide nanoscale resolution, offering detailed insights into the architecture of the peptide-membrane complex.

Neutron Reflectometry (NR)

Neutron reflectometry (NR) is a powerful, non-destructive technique for probing the structure of thin films and interfaces with nanoscale resolution. frontiersin.org It is particularly well-suited for studying biological membranes as it can provide a one-dimensional description of the composition and structure of the different layers within the membrane system. frontiersin.org The fundamental principle of NR involves directing a beam of neutrons at a flat surface and measuring the intensity of the reflected neutrons as a function of the momentum transfer vector, Q. frontiersin.org A key advantage of NR is the ability to use contrast variation by exchanging hydrogen with its isotope deuterium (B1214612), which have significantly different neutron scattering lengths. springernature.com This allows for the selective highlighting or masking of specific components within a complex biological assembly, such as the peptide or different parts of the lipid bilayer. springernature.comfrontiersin.org

In the context of this compound research, NR has been instrumental in determining the location and orientation of the peptide within model bacterial membranes. By using deuterium-labeled Maculatin 1.1, a close analog of this compound, researchers have been able to show that the peptide spans across anionic phosphatidylcholine/phosphatidylglycerol (PC/PG) bilayers. frontiersin.orgresearchgate.net This transmembrane orientation is a critical piece of evidence supporting a pore-forming mechanism of action. frontiersin.orgresearchgate.net

Experiments are typically conducted by first forming a solid-supported phospholipid bilayer on a silicon wafer. frontiersin.orgnih.gov The reflectivity of the bare bilayer is measured, and then the peptide is introduced, and the measurement is repeated. frontiersin.org By analyzing the changes in the reflectivity profile, detailed information about the peptide's interaction with the membrane can be extracted. For instance, studies have characterized the bilayer structure at different temperatures, observing the transition from the liquid-disordered to the gel phase, which is marked by an increase in bilayer thickness and a decrease in the area per lipid. frontiersin.org

The data obtained from NR experiments are modeled to generate a scattering length density (SLD) profile, which provides a detailed picture of the membrane's structure perpendicular to the surface. nih.gov This analysis can reveal the thickness of the lipid headgroup and tail regions, as well as the position and distribution of the peptide within the bilayer. frontiersin.orgnih.gov

Table 1: Illustrative Neutron Reflectometry Parameters for Studying Peptide-Membrane Interactions.
ParameterDescriptionTypical Value/RangeReference
Wavelength Bandwidth (λ)The range of neutron wavelengths used in the experiment.2.5 - 20 Å frontiersin.org
Momentum Transfer (Q)The change in the neutron's wave vector upon reflection, related to the scattering angle and wavelength.Variable, depends on instrument and sample frontiersin.org
Bilayer CompositionThe types of lipids used to form the model membrane.e.g., DMPC/DMPG (3:1 molar ratio) frontiersin.org
Peptide ConcentrationThe concentration of the peptide solution introduced to the bilayer.~10 µM frontiersin.org
TemperatureThe temperature at which the experiment is conducted, influencing the lipid phase.15°C (gel phase), 30°C (liquid-disordered phase) frontiersin.org

X-ray Reflectivity and Diffraction

X-ray reflectivity (XRR) and grazing incidence X-ray diffraction (GIXD) are complementary techniques to NR that provide detailed structural information about thin films and interfaces. XRR measures the specular reflection of X-rays from a surface to determine the electron density profile perpendicular to the interface, yielding information about film thickness, density, and roughness. nih.gov GIXD, on the other hand, provides information about the in-plane ordering and lattice structure of molecules at an interface.

While specific studies focusing solely on this compound using these techniques are not prevalent in the provided search results, the application of X-ray scattering methods to other antimicrobial peptides (AMPs) demonstrates their utility. For example, XRR has been used to study the formation of a peptide monolayer at the air-water interface, revealing the thickness and electron density of the peptide film. nih.gov This can provide insights into how peptides initially interact with and organize at an interface before membrane insertion.

In studies of other AMPs like SMAP-29, XRR has been employed to characterize the peptide film at the air-aqueous interface. nih.gov By fitting the reflectivity data, researchers can develop a model of the film, such as a two-slab model representing different parts of the peptide, and determine their respective thicknesses and electron densities. nih.gov Such information is crucial for understanding the peptide's orientation and packing at an interface.

Table 2: Example Parameters from an X-ray Reflectivity Study of an Antimicrobial Peptide Film.
ParameterFindingInterpretationReference
Slab 1 Thickness (Air-facing)12.6 ÅSuggests a single layer of the peptide (SMAP-29) at the air-aqueous interface. nih.gov
Slab 2 Thickness (Water-facing)11.1 Å
Slab 1 Normalized Electron Density1.31The more hydrophilic residues are oriented towards the aqueous subphase. nih.gov
Slab 2 Normalized Electron Density1.04

Computational Approaches and Molecular Dynamics (MD) Simulations

Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable tools for investigating the complex and dynamic interactions between antimicrobial peptides and lipid membranes at an atomic level of detail. These simulations can provide insights into processes that are often difficult to observe experimentally.

Simulation of Peptide-Membrane Interactions

MD simulations allow researchers to model the behavior of Maculatin peptides and lipid bilayers over time, revealing the key drivers of their interaction. A primary driving force for the initial approach of cationic AMPs like Maculatin to a bacterial membrane is the electrostatic attraction between the positively charged residues of the peptide and the negatively charged surface of the membrane. frontiersin.org This is followed by hydrophobic interactions between the peptide's nonpolar regions and the lipid acyl chains, which facilitate insertion into the membrane. frontiersin.org

Simulations of Maculatin 1.1, a close relative of this compound, have shown that the peptide can have multiple insertion angles and that clusters of peptides can arrange in a parallel fashion within the bilayer. frontiersin.org Coarse-grained MD simulations, which simplify the atomic representation to study larger systems and longer timescales, have revealed that Maculatin 1.1 has a strong tendency to form clusters and induce curvature in the membrane. nih.gov These simulations also showed that once bound and inserted, the lipid headgroup has little influence on the peptide-lipid pairing. frontiersin.org

Atomistic MD simulations provide a more detailed view, showing that Maculatin spans the lipid bilayer in a parallel orientation. frontiersin.org These simulations can be initiated with the peptide in different starting positions, such as in the aqueous phase near the bilayer or already embedded within the hydrophobic core, to study different aspects of the interaction. nih.gov

Prediction of Conformational States and Pore Architectures

A significant advantage of MD simulations is their ability to predict the conformational changes that Maculatin undergoes upon membrane binding and to model the architecture of the pores it forms. In an aqueous environment, Maculatin is largely unstructured, but it adopts a helical conformation in the presence of lipid membranes or membrane-mimetic environments like micelles. researchgate.netunimelb.edu.au

Simulations have been crucial in supporting the transmembrane pore model for Maculatin's activity. frontiersin.orgresearchgate.net They are compatible with experimental data from NR, indicating that the peptide spans the bilayer. frontiersin.org Furthermore, simulations have shown that Maculatin can form a variety of structurally diverse, transient pores. mdpi.com The size of the peptide aggregates can vary, with dimers to pentamers being more common in membranes with short-chain phospholipids, while hexamers or larger aggregates are favored in membranes with longer lipid chains. frontiersin.org

Coarse-grained simulations have highlighted differences in the aggregation behavior of Maculatin compared to other AMPs. While peptides like Aurein 1.2 can form well-organized, pore-like structures, Maculatin 1.1 tends to form less-ordered aggregates. nih.gov These simulations also suggest that the orientation of Maculatin is more influenced by membrane curvature than by surface charge, remaining transmembrane in flat bilayers but wrapping around the surface of curved micelles. frontiersin.org This adaptability in its interaction with different membrane geometries is a key aspect of its function.

Table 3: Typical Parameters and Findings from Molecular Dynamics Simulations of Maculatin-Membrane Systems.
Simulation Parameter/SetupDescriptionKey FindingReference
Force FieldA set of parameters used to describe the potential energy of the system.MARTINI (coarse-grained), GROMOS (atomistic) are commonly used for peptide-membrane simulations. nih.govacs.org
Lipid Bilayer CompositionModel membrane system used in the simulation.POPC (zwitterionic), POPE/POPG (anionic), DMPC/DMPG (anionic). frontiersin.orgnih.gov
Initial Peptide ConfigurationStarting position and state of the peptide.Peptide in water near the bilayer, or embedded within the bilayer core. nih.gov
Simulation TimeThe duration of the simulation.Ranges from nanoseconds to microseconds, depending on the research question and computational resources. frontiersin.orgnih.govacs.org
Predicted ConformationThe secondary structure adopted by the peptide in the membrane.Adopts a helical structure upon membrane interaction. researchgate.netunimelb.edu.au
Predicted Pore ArchitectureThe structure of the pores formed by the peptide.Forms transmembrane pores with varying aggregate sizes (dimers to hexamers). frontiersin.orgmdpi.com

Comparative Academic Studies and Future Research Directions

Comparative Structural and Functional Analysis with Maculatin 1.1 and Other Maculatin Peptides

The maculatin family of peptides, isolated from the skin glands of Australian tree frogs, represents a diverse group of antimicrobial peptides (AMPs). nih.gov While Maculatin 1.1 is the most extensively studied, other isoforms, including Maculatin 2.1, exhibit unique structural and functional characteristics. tcdb.org

Maculatin peptides generally consist of a single α-helical transmembrane segment and form pores in lipid bilayers, leading to cell death. tcdb.org They are known to exist in several isoforms, such as 1.1, 1.2, 2.1, and 3.1. tcdb.org The primary sequences of these peptides show variations that influence their structure and activity. For instance, Maculatin 1.1 has the sequence GLFGVLAKVAAHVVPAIAEHF-NH2. nih.govmdpi.com While the specific sequence of this compound is less commonly cited in readily available literature, the differences in amino acid composition among maculatin peptides are key to their distinct properties.

Functionally, Maculatin 1.1 is particularly potent against Gram-positive bacteria. nih.govnih.gov The mechanism of action involves the formation of pores in the bacterial membrane. tcdb.orgnih.gov These pores are not static structures but are described as a dynamic ensemble of low-oligomeric pores that continuously form and dissociate. tcdb.org This dynamic nature may be a key factor in preventing the development of bacterial resistance. tcdb.org The size of these pores is significant, allowing the passage of molecules like fluorescent dextrans. nih.gov

While detailed functional comparisons specifically involving this compound are not as extensively documented as those for Maculatin 1.1, the structural variations among the maculatin family suggest that this compound likely shares the pore-forming mechanism but with potentially different efficacy, target specificity, or kinetics due to its unique amino acid sequence. tcdb.org

Inter-Family Comparisons with Other Amphibian Antimicrobial Peptides (e.g., Aureins, Citropins)

The skin of Australian tree frogs is a rich source of various AMP families, including the aureins and citropins, which provide a basis for insightful inter-family comparisons with the maculatins. researchgate.netebi.ac.ukebi.ac.uk These peptides, while all contributing to the frog's innate immune defense, exhibit notable differences in their structure, lytic mechanisms, and activity spectra.

Structural and Mechanistic Distinctions:

A key differentiator among these peptide families lies in their mechanism of membrane disruption. Maculatins, particularly Maculatin 1.1, are known to form distinct pores in lipid bilayers. tcdb.orgnih.govcloudfront.net This "pore-forming" model suggests that the peptides aggregate to create channels through the membrane, leading to leakage of cellular contents. cloudfront.net

In contrast, aureins and citropins are often associated with a "carpet" model of membrane lysis. nih.gov In this mechanism, the peptides accumulate on the surface of the membrane, disrupting its integrity and leading to a more generalized destabilization and eventual collapse, rather than the formation of discrete pores. nih.govcloudfront.net For example, studies have shown that while Maculatin 1.1 causes the leakage of fluorescent probes from vesicles in a manner consistent with pore formation, Aurein (B1252700) 1.2 and Citropin 1.1 tend to cause a total destabilization and bursting of the vesicles. nih.govcloudfront.net

Comparative Activity:

The antibacterial activities of these peptide families also show variations. For instance, a comparative study of Citropin 1.1, Maculatin 1.1, and Uperin 3.6 highlighted differences in their minimum inhibitory concentrations (MICs) against various bacteria. iiitd.edu.in While all are potent, their efficacy can vary depending on the target microorganism.

Peptide Family Primary Mechanism of Action Reference
MaculatinsPore Formation nih.gov, cloudfront.net, tcdb.org
AureinsCarpet Model / Membrane Destabilization nih.gov, cloudfront.net
CitropinsCarpet Model / Membrane Destabilization nih.gov

Exploration of Novel Analytical and Synthetic Methodologies Applicable to this compound Research

The study of this compound and other antimicrobial peptides benefits significantly from advancements in analytical and synthetic techniques. These methodologies are crucial for elucidating their structure-function relationships and for developing them as potential therapeutic agents.

Novel Synthetic Methodologies:

The chemical synthesis of peptides like this compound is essential for producing sufficient quantities for research and for creating analogues with modified properties. Modern synthetic approaches offer greater efficiency and the ability to introduce specific chemical modifications.

One notable advancement is the use of novel linkers in solid-phase peptide synthesis (SPPS). For example, a silyl-based alkyne-modifying linker (SAM1) has been successfully employed in the microwave-assisted automated synthesis of this compound, an 18-amino acid peptide. acs.orgnih.gov This method allows for the creation of C-terminal acetylene-functionalized peptides, which can then be used in "click" chemistry reactions to conjugate other molecules, facilitating studies on their mechanism of action or targeted delivery. acs.orgnih.gov

Novel Analytical Methodologies:

A variety of advanced analytical techniques are being applied to understand the interaction of peptides like this compound with model membranes and live cells. These methods provide insights at the molecular level.

Spectroscopy and Spectrometry: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are fundamental for determining the secondary structure of peptides in different environments. nih.govresearchgate.netnih.gov For instance, these methods have shown that Maculatin 1.1 is unstructured in aqueous solution but adopts an α-helical conformation upon interacting with lipid membranes. nih.govnih.gov

Microscopy: Confocal fluorescence microscopy allows for the direct visualization of membrane leakage from single giant unilamellar vesicles (GUVs) upon exposure to peptides. nih.gov This has been instrumental in differentiating the pore-forming mechanism of maculatins from the carpet-like disruption caused by aureins and citropins. nih.gov

Neutron Reflectometry (NR): This technique provides detailed information about the structure of lipid bilayers and the location of peptides within them. researchgate.net NR studies have been used to show that Maculatin 1.1 spans across anionic lipid bilayers, supporting a transmembrane pore model. researchgate.netfrontiersin.org

Molecular Dynamics (MD) Simulations: Computational methods like MD simulations provide a dynamic view of peptide-membrane interactions at an atomic level. mdpi.comcloudfront.net These simulations have been crucial in modeling the formation of pores by maculatins and the membrane-destabilizing effects of aureins. cloudfront.net

The integration of these diverse analytical methods, from biophysical techniques to computational modeling, provides a comprehensive understanding of the molecular mechanisms underlying the activity of this compound and other AMPs. mdpi.comresearchgate.net

Advancements in Understanding Host-Peptide-Microbiome Interactions (General)

The skin of amphibians is a complex ecosystem where the host, its secreted peptides, and the resident microbial communities are in a constant state of interaction. researchgate.netusda.gov Understanding these interactions is crucial for appreciating the natural role of antimicrobial peptides like this compound and for informing conservation efforts, particularly in the face of emerging infectious diseases like chytridiomycosis. usda.govamphibiaweb.org

Amphibian skin is not a sterile surface; it hosts a diverse microbiota that can play a significant role in the host's defense against pathogens. amphibiaweb.orgplos.org These symbiotic microbes can produce their own antifungal and antibacterial compounds, augmenting the host's innate immunity. nih.gov

Host-derived antimicrobial peptides are a key factor in shaping the composition of this skin microbiome. researchgate.netnih.gov They can act as a filter, selectively inhibiting the growth of potential pathogens while allowing beneficial or commensal microbes to thrive. usda.govnih.gov This regulation helps to maintain a stable and healthy microbial community on the skin. plos.org

Recent research has begun to unravel the complexity of these interactions:

Selective Pressure: The specific repertoire of AMPs produced by an amphibian species can influence which microbial species can colonize its skin. amphibiaweb.org This suggests a co-evolutionary relationship between the host's immune system and its microbiome.

Microbiome Stability: A stable and diverse microbiome is often associated with disease resistance in amphibians. plos.org Disruptions to this delicate balance, known as dysbiosis, can leave the host more susceptible to infections. amphibiaweb.org

Environmental Influences: Environmental factors, such as temperature, can affect both the production of AMPs by the host and the composition of the skin microbiome, highlighting the interconnectedness of the host, its symbionts, and the surrounding environment. plos.org

Nutrient Provision: Beyond antimicrobial activity, some host secretions may serve as nutrients for beneficial microbes, further solidifying the symbiotic relationship. nih.gov

The study of these host-peptide-microbiome interactions is a rapidly advancing field. It is moving from simply cataloging the diversity of microbes to understanding the functional significance of these complex relationships in maintaining host health and resilience. researchgate.net

Q & A

Q. What established protocols ensure reproducibility in synthesizing Maculatin 2.1?

To ensure reproducibility, follow detailed experimental protocols that specify reaction conditions (temperature, solvent purity, stoichiometry), purification methods (HPLC, column chromatography), and characterization techniques (NMR, mass spectrometry). Include batch-to-batch variability assessments and cross-validate results with independent labs. Experimental sections should adhere to journal guidelines requiring full procedural transparency .

Q. How should researchers design experiments to evaluate this compound’s antimicrobial activity?

Use a tiered approach:

  • Primary assays : Standardized broth microdilution or agar diffusion methods with controls for solvent effects and positive/negative controls.
  • Secondary assays : Time-kill kinetics and synergy studies with commercial antibiotics.
  • Variables to document : Bacterial strain provenance, growth phase, and inoculum size. Reference methodologies from CLSI guidelines and include statistical power analysis to determine sample sizes .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?

Use non-linear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Validate assumptions of normality and homogeneity of variance with Shapiro-Wilk and Levene’s tests. For small datasets, apply non-parametric tests (Mann-Whitney U). Report confidence intervals and effect sizes to contextualize biological significance .

How to formulate focused research questions for studying this compound’s bioactivity?

Apply the PICOT framework :

  • Population : Target organisms (e.g., Gram-positive bacteria).
  • Intervention : this compound concentration ranges or structural analogs.
  • Comparison : Existing antimicrobial peptides.
  • Outcome : MIC values or membrane disruption efficacy.
  • Time : Exposure duration (e.g., 24-hour viability assays). Ensure questions meet FINER criteria (Feasible, Novel, Ethical, Relevant) .

Advanced Research Questions

Q. What analytical techniques resolve structural ambiguities in this compound derivatives?

Combine high-resolution mass spectrometry (HRMS) with 2D NMR (COSY, NOESY) to confirm backbone connectivity and stereochemistry. For membrane-bound conformations, use circular dichroism (CD) in lipid mimetic environments. Cross-reference with computational models (MD simulations) to validate proposed structures .

Q. How can contradictions in published data on this compound’s mechanism of action be addressed?

Conduct systematic reviews to identify confounding variables (e.g., lipid composition in model membranes, assay pH). Perform head-to-head experiments under standardized conditions and use meta-analysis to reconcile discrepancies. Apply Bradford-Hill criteria to assess causality in observed bioactivity .

Q. What strategies validate the purity and identity of novel this compound analogs?

  • Purity : HPLC with dual detectors (UV/ELSD) and ≥95% purity thresholds.
  • Identity : Multi-technique characterization (FTIR for functional groups, amino acid analysis).
  • Batch consistency : Accelerated stability studies (40°C/75% RH for 4 weeks) and LC-MS monitoring of degradation products .

Q. What methodologies integrate omics data with functional assays in this compound research?

Use transcriptomics (RNA-seq) to identify bacterial stress response pathways post-exposure. Correlate with proteomic data (LC-MS/MS) to map membrane protein disruption. Validate findings with CRISPR-Cas9 knockouts of target genes. Employ pathway enrichment tools (DAVID, STRING) for systems-level analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.